molecular formula C24H23ClN4O3S B384355 5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606954-06-7

5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B384355
CAS No.: 606954-06-7
M. Wt: 483g/mol
InChI Key: DSQGPIWXDRYVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a sulfonyl group, and a dipyrido[1,2-a:2,3-d]pyrimidin-5-one core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps:

    Formation of the Dipyrido[1,2-a2,3-d]pyrimidin-5-one Core: This step often starts with the cyclization of appropriate pyridine derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the core structure.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Cyclohexyl and Imino Group Addition: These groups are typically introduced through nucleophilic substitution reactions, where cyclohexylamine and other reagents are used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe to investigate enzyme functions or as a ligand in receptor studies.

Medicine

The compound could be explored for its pharmacological properties. Its structural features suggest potential as an inhibitor for certain enzymes or as a modulator of biological pathways.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one would depend on

Properties

CAS No.

606954-06-7

Molecular Formula

C24H23ClN4O3S

Molecular Weight

483g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H23ClN4O3S/c1-15-6-5-13-28-22(15)27-23-19(24(28)30)14-20(21(26)29(23)17-7-3-2-4-8-17)33(31,32)18-11-9-16(25)10-12-18/h5-6,9-14,17,26H,2-4,7-8H2,1H3

InChI Key

DSQGPIWXDRYVHD-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)S(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)S(=O)(=O)C5=CC=C(C=C5)Cl

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.